molecular formula C22H22ClN5O2 B2584480 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione CAS No. 327100-06-1

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2584480
CAS RN: 327100-06-1
M. Wt: 423.9
InChI Key: QICRPHYLJLBWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzyl group substituted with a chlorine atom and an ethylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring system itself is a fused ring structure containing four nitrogen atoms. The presence of the benzyl and ethylamino groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorine atom on the benzyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the various functional groups .

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) on new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents demonstrated their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties, highlighting their significance in psychotropic drug development. The research emphasized the advantage of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over single-receptor agents, suggesting a broader therapeutic potential for such compounds (Chłoń-Rzepa et al., 2013).

Molecular Structure and Conformation

Karczmarzyk et al. (1997) described the crystal structure of an 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione compound. This study provided insights into the molecular geometry, hydrogen bonding, and the conformation of the aminoalkyl side chain, which are crucial for understanding the interaction with biological targets and optimizing drug design (Karczmarzyk et al., 1997).

Analgesic Activity

Research by Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying compounds with significant activity. This study suggests potential applications in pain management and inflammation treatment, contributing to the development of new analgesic drugs (Zygmunt et al., 2015).

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its combination of functional groups, could be of interest for further study .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRPHYLJLBWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.